molecular formula C11H15NO3 B12452575 ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

Cat. No.: B12452575
M. Wt: 209.24 g/mol
InChI Key: RCUYHYDTFXMONZ-VHSXEESVSA-N
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Description

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is an ester derivative of phenylalanine, an essential amino acid, and exhibits unique stereochemistry due to its two chiral centers. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.

    Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.

    Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .

Comparison with Similar Compounds

Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1

InChI Key

RCUYHYDTFXMONZ-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)N

Origin of Product

United States

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